molecular formula C4H8S3 B1582227 3,5-Dimethyl-1,2,4-trithiolane CAS No. 23654-92-4

3,5-Dimethyl-1,2,4-trithiolane

Cat. No. B1582227
CAS RN: 23654-92-4
M. Wt: 152.3 g/mol
InChI Key: HFRUNLRFNNTTPQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,2,4-trithiolane, also known as DMTS, is a sulfur-containing organic compound that has been widely used in scientific research due to its unique properties. DMTS is a cyclic trisulfide with a molecular formula of C5H8S3 and a molecular weight of 176.32 g/mol. This compound has a pungent odor and is soluble in many organic solvents.

Scientific Research Applications

Oxidation Studies

  • Oxidation Mechanisms and Properties : Research on the oxidation of 3,5-Dimethyl-1,2,4-trithiolane variants, such as cis- and trans-3,5-di-tert-butyl-3,5-diphenyl-1,2,4-trithiolanes, has led to the isolation and characterization of different oxides. These studies have involved using agents like dimethyldioxirane and m-chloroperbenzoic acid, leading to the formation of stereoisomeric 1-oxides and 1,2-dioxides. Detailed structural analysis of these compounds has been conducted through X-ray crystallography, providing insights into their molecular architecture and isomerization processes in solution (Oshida, Ishii, & Nakayama, 2004).

Structural Analysis

  • Crystal and Molecular Structure Investigations : The crystal and molecular structures of derivatives of 3,5-Dimethyl-1,2,4-trithiolane have been extensively studied. For instance, the structure of 3,5-bis(N,N-diethylimonium)-1,2,4-trithiolane-tetraiododi-μ-iododiinercurate(II) was determined using single-crystal X-ray diffraction. This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds (Beurskens, Bosman, & Cras, 1972).

Application in Modeling and Mimicking Enzymes

  • Mimicking Enzyme Active Sites : Investigations into the reactions of various 1,2,4-trithiolanes with nonacarbonyldiiron have led to the development of sulfurdithiolatodiiron and tetrairon complexes. These complexes are considered novel model complexes for mimicking the active site of [Fe-only] hydrogenase, an enzyme crucial in biological hydrogen processing. This research contributes to our understanding of enzyme mechanisms and potential applications in biocatalysis (Windhager et al., 2007).

Photochemical Synthesis and Structural Elucidation

  • Photolysis and X-ray Analysis : Studies involving the photolysis of 1,2-dithiole-3-thione derivatives have led to the formation of 1,2,4-trithiolane derivatives, with their structures confirmed through X-ray analysis. This research area delves into the photochemical synthesis pathways and bond delocalization in molecular structures, contributing to our understanding of sulfur-rich heterocycles (Bryce, Lay, Batsanov, & Howard, 1999).

Oxidation Reactions and Structural Insights

  • Detailed Oxidation Studies : Oxidation reactions of sulfur-rich heterocycles like 1,2,4-trithiolane have been studied, leading to the isolation of various S-oxides. Structural investigations of these oxidized derivatives have been conducted, offering insights into the effects of oxidation on molecular structure and S–S bond dynamics. This research is vital for understanding the chemical behavior of these compounds under different oxidative conditions (Petzold et al., 2004).

properties

IUPAC Name

3,5-dimethyl-1,2,4-trithiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S3/c1-3-5-4(2)7-6-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRUNLRFNNTTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1SC(SS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865108
Record name 3,5-Dimethyl-1,2,4-trithiolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

43.00 to 45.00 °C. @ 0.70 mm Hg
Record name 3,5-Dimethyl-1,2,4-trithiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031470
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in fat
Record name 3,5-Dimethyl-1,2,4-trithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.241-1.261
Record name 3,5-Dimethyl-1,2,4-trithiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/146/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3,5-Dimethyl-1,2,4-trithiolane

CAS RN

23654-92-4
Record name 3,5-Dimethyl-1,2,4-trithiolane
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Record name 3,5-Dimethyl-1,2,4-trithiolane
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Record name 1,2,4-Trithiolane, 3,5-dimethyl-
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Record name 3,5-Dimethyl-1,2,4-trithiolane
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Record name 3,5-dimethyl-1,2,4-trithiolane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.629
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Record name 3,5-DIMETHYL-1,2,4-TRITHIOLANE
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Record name 3,5-Dimethyl-1,2,4-trithiolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
380
Citations
DS Mottram, FB Whitfield - Journal of Agricultural and Food …, 1995 - ACS Publications
The headspace volatiles from Maillard reaction mixtures of cysteine and ribose heated at 185 C with or without the addition of phosphatidylcholine, either dry or in the presence of a …
Number of citations: 85 pubs.acs.org
ZD Wang, G Feng, MG Garcia… - European Journal of …, 2019 - Wiley Online Library
Sulfur contamination has been a serious issue in oil industry so that desulfurization becomes a vital step in oil refinery to offer sulfur free products. The success of desulfurization …
C Krafft, S Brennecke, F Ott, M Backes… - Chemistry & …, 2008 - Wiley Online Library
To unambiguously identify their structures and to evaluate their organoleptic properties, several constitutional und configurational isomers of dialkyl-tetrathianes and dialkyl-…
Number of citations: 12 onlinelibrary.wiley.com
Y Zheng, S Brown, WO Ledig… - Journal of Agricultural …, 1997 - ACS Publications
Four reactions were carried out to compare the sulfur-containing compounds formed via Maillard reaction/Strecker degradation of cysteine with Furaneol and via the participation of …
Number of citations: 76 pubs.acs.org
H Weenen, WE Koolhaas… - Journal of Agricultural and …, 1996 - ACS Publications
The fruits of three varieties of Indonesian durian have been analyzed by GC-MS and flavor dilution analysis. Twenty-four of the 43 peaks that contributed to the flavor of the 5× diluted …
Number of citations: 128 pubs.acs.org
P Dubs, M Joho - Helvetica Chimica Acta, 1978 - Wiley Online Library
A Short Synthesis of 3,5â•’Dimethylâ•’1,2,4â•’trithiolane Page 1 1404 HELVETICA CHIMICA ACTA - Vol. 61, Fasc. 4 (1978) - Nr. 139/140 (I'RS, 2SR, 3RS)-4'-Bromo-l'-hydroxy-3-phenylspiro[tetrahydrofuran-2,2'-(1'H-naphthalen)]-5-one …
Number of citations: 13 onlinelibrary.wiley.com
K Kubota, A Nakamoto, M Moriguchi… - Journal of Agricultural …, 1991 - ACS Publications
The characteristic odor constituents from boiled short-neckedclam, clam, and corbicula were investigated. Some distinctions in the composition of sulfur-and/or nitrogen-containing …
Number of citations: 34 pubs.acs.org
AN Yu, ZW Tan, FS Wang - Food Chemistry, 2012 - Elsevier
The sulphur aroma compounds produced from a phosphate-buffered solution (pH 8) of l-cysteine and l-, l-[1- 13 C] or l-[4- 13 C] ascorbic acid, heated at 140±2C for 2h, were examined …
Number of citations: 80 www.sciencedirect.com
M Belgis, CH Wijaya, A Apriyantono, B Kusbiantoro… - Scientia …, 2017 - Elsevier
Volatiles of six lai and four durian cultivars grown in Indonesia were analyzed using SPME/GC-MS. Total of 49 compounds in lai and 44 in durian were identified, including sulfurs, esters…
Number of citations: 31 www.sciencedirect.com
KC Wong, DY Tie - Flavour and Fragrance Journal, 1995 - Wiley Online Library
The volatile constituents of three different clones of durian (Durio zibethinus Murr.) were isolated by vacuum distillation with subsequent extraction of the distillates with dichloromethane. …
Number of citations: 67 onlinelibrary.wiley.com

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